molecular formula C78H52O8 B8146437 4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid

4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid

Cat. No.: B8146437
M. Wt: 1117.2 g/mol
InChI Key: BMSBJEXWXNKDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and formic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid typically involves multi-step organic reactions. One common approach is the condensation of ethene derivatives with terphenyl compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid undergoes various chemical reactions, including:

    Oxidation: The formic acid groups can be oxidized to carbon dioxide and water.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbon dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and nanomaterials.

    Organic Chemistry: Serves as a building block for complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid involves its interaction with molecular targets through its formic acid groups and aromatic rings. These interactions can lead to the formation of stable complexes with metals and other organic molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    (Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4-carbaldehyde)): Similar structure but with aldehyde groups instead of formic acid groups.

    (Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4-carboxylic acid)): Contains carboxylic acid groups instead of formic acid groups.

Uniqueness

(Ethene-1,1,2,2-tetrayltetrakis([1,1’:4’,1’‘-terphenyl]-4’',4-diyl))tetraformic acid is unique due to its combination of multiple aromatic rings and formic acid groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong interactions with metals and other organic molecules.

Properties

IUPAC Name

4-[4-[4-[1,2,2-tris[4-[4-(4-carboxyphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H52O8/c79-75(80)69-41-25-61(26-42-69)53-9-1-49(2-10-53)57-17-33-65(34-18-57)73(66-35-19-58(20-36-66)50-3-11-54(12-4-50)62-27-43-70(44-28-62)76(81)82)74(67-37-21-59(22-38-67)51-5-13-55(14-6-51)63-29-45-71(46-30-63)77(83)84)68-39-23-60(24-40-68)52-7-15-56(16-8-52)64-31-47-72(48-32-64)78(85)86/h1-48H,(H,79,80)(H,81,82)(H,83,84)(H,85,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBJEXWXNKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H52O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.